molecular formula C5H5F3N4O2 B11731545 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11731545
M. Wt: 210.11 g/mol
InChI Key: MBKKZMRBKGUCJF-UHFFFAOYSA-N
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Description

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a trifluoroethyl group at position 1, a nitro group at position 3, and an amine at position 3. The trifluoroethyl group is known to enhance metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity . The nitro group, a strong electron-withdrawing moiety, likely influences the compound’s reactivity and electronic properties, making it a candidate for further functionalization or interaction with biological targets.

Properties

Molecular Formula

C5H5F3N4O2

Molecular Weight

210.11 g/mol

IUPAC Name

3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-1-3(9)4(10-11)12(13)14/h1H,2,9H2

InChI Key

MBKKZMRBKGUCJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in studies to understand the interaction of nitro-containing pyrazoles with biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Key Observations:

Trifluoroethyl vs. Other Groups: The trifluoroethyl group (as in 1'p and 1'q) enhances metabolic stability compared to methyl or pyridinyl groups (e.g., 1'r in ), owing to fluorine’s resistance to oxidative metabolism .

Nitro Group Positioning :

  • The nitro group in the target compound is directly on the pyrazole ring, whereas in 1'q, it is on a pyridine ring. This difference may affect electron-withdrawing effects and intermolecular interactions (e.g., π-stacking in biological targets).

Amine Functionalization :

  • Aryl amines (e.g., 1'p) exhibit higher melting points (137–139°C) compared to aliphatic or heteroaromatic amines (e.g., 1'q: 96–98°C), suggesting stronger crystalline packing forces in aryl-substituted analogs .

Biological Activity

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, also known as tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory effects, and potential applications in drug development.

  • Molecular Formula : C10H13F3N4O4
  • Molecular Weight : 310.23 g/mol
  • Structure : The compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, which may influence its biological interactions and properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Inhibition : The presence of the pyrazole ring suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an enzyme inhibitor, affecting various biochemical processes.
  • Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory activity, potentially making 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine a candidate for further investigation in this area .
  • Antitumor Activity : Pyrazole derivatives have been reported to possess antitumor properties by inhibiting key kinases such as BRAF(V600E) and EGFR. This suggests that 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine could be explored for similar applications .

Structure-Activity Relationship (SAR)

The structure of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is critical in determining its biological activity. The following table summarizes comparisons with related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-butyl [4-nitro-1H-pyrazol-3-yl]carbamateC10H12N4O4Nitro at position 4Moderate antitumor activity
tert-butyl [3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamateC10H13F3N5O4Amino group instead of nitroPotential enzyme inhibitor
5-chloro-1-methyl-4-nitropyrazoleC7H6ClN3O2Chlorine and methyl substitutionsAntimicrobial properties

The unique combination of trifluoroethyl and nitro groups on the pyrazole ring may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

  • A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) and found that modifications at the 3-position significantly enhanced activity .
  • Another research project synthesized novel pyrazole carboxamide derivatives and tested their antifungal activity against various phytopathogenic fungi. Some derivatives displayed moderate to excellent inhibitory effects.

The mechanism by which 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine exerts its biological effects is still under investigation. It is hypothesized that the trifluoroethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors . Additionally, the nitro group may participate in redox reactions or serve as a site for further chemical modifications.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoroethyl CH₂ at δ 3.8–4.2 ppm) and nitro group effects on aromatic protons .
  • IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 255.05) .

How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The trifluoroethyl group is strongly electron-withdrawing due to the -I effect of fluorine:

  • Reduced Basicity : The pyrazole amine becomes less nucleophilic, slowing SN2 reactions .
  • Stabilization of Intermediates : Electron-deficient intermediates (e.g., nitrenes) are stabilized, favoring cyclization or aromatic substitution .
  • Steric Effects : The bulky CF₃CH₂ group may hinder access to the 4-amine site, necessitating tailored catalysts .

How can contradictory biological activity data across studies be systematically addressed?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration) .
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out rapid degradation as a cause of variability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies in enzyme inhibition data .

What purification challenges arise with 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, and how are they resolved?

Q. Basic

  • Polarity Issues : The nitro group increases polarity, complicating crystallization. Use gradient chromatography (0–100% ethyl acetate/hexane) .
  • Byproduct Removal : Unreacted trifluoroethyl precursors are removed via acid-base extraction (e.g., HCl wash) .
  • Hygroscopicity : Store under inert gas (N₂/Ar) to prevent moisture absorption .

How can computational models predict the compound’s interactions with kinase targets?

Q. Advanced

  • Docking Simulations : Identify binding poses in ATP-binding pockets using crystal structures (e.g., PDB ID 1ATP) .
  • QSAR Studies : Correlate substituent effects (e.g., nitro vs. methyl) with inhibitory activity against PI3Kγ or MAP kinases .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .

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